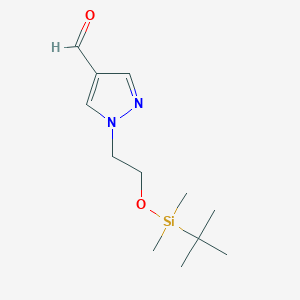

1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde

Description

1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative featuring a tert-butyldimethylsilyl (TBDMS)-protected ethoxyethyl substituent at the N1 position of the pyrazole ring. The TBDMS group is a widely used protecting group in organic synthesis, enhancing stability and enabling selective deprotection under mild conditions (e.g., fluoride ions) . The aldehyde moiety at the 4-position of the pyrazole ring serves as a reactive handle for further functionalization, making this compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2Si/c1-12(2,3)17(4,5)16-7-6-14-9-11(10-15)8-13-14/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLHCJVNFBLJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazones

Hydrazones derived from substituted aromatic ketones undergo cyclization under acidic or basic conditions to form the pyrazole ring. For example:

-

Reagents : Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).

-

Conditions : Heating at 75°C for 5 hours.

This method is widely used for synthesizing 1,3-diarylpyrazole-4-carbaldehydes, which can be further alkylated.

Intramolecular 1,3-Dipolar Cycloaddition

A stereocontrolled approach involves intramolecular cycloaddition of hydrazine derivatives:

-

Reagents : n-Octane as solvent, 110°C for 1 hour.

-

Key Step : Hydrolysis with NaOH in tetrahydrofuran (THF) yields the pyrazole carboxylic acid intermediate.

This method ensures regioselectivity and is critical for synthesizing diastereomeric intermediates.

Palladium-Catalyzed C-H Arylation

A catalytic approach enables direct functionalization of the pyrazole ring:

-

Catalyst : Pd-pivalate system.

-

Substrates : SEM-protected pyrazoles or N-alkylpyrazoles.

-

Outcome : Arylation at the C-5 position, enabling subsequent aldehyde introduction.

Introduction of the Aldehyde Group

The carbaldehyde functionality at position 4 is introduced via:

Vilsmeier-Haack Reaction

A classical method for formylation:

This reaction converts pyrazole derivatives into their 4-carbaldehyde analogs.

Oxidation of Primary Alcohols

Pyrazole-4-methanol derivatives are oxidized to aldehydes:

-

Oxidizing Agent : Manganese(IV) oxide (MnO₂) in acetone.

-

Conditions : 60°C for 4 hours.

Alkylation with Silyl Ether

The TBS-protected ethyl group is introduced via nucleophilic substitution or alkylation:

Direct Alkylation

Pyrazole N1 is alkylated with a bromoethyl-TBS reagent:

Protection/Deprotection Strategies

Post-aldehyde introduction, the ethyl group is silylated:

-

Protecting Reagent : tert-Butyldimethylsilyl chloride (TBSCl) with imidazole.

-

Solvent : Dichloromethane (DCM).

-

Conditions : Room temperature, 2 hours.

Optimization and Variations

Microwave-Assisted Reactions

Microwave irradiation accelerates alkylation and cyclization:

Solvent and Base Selection

-

Solvents : Acetonitrile (high dielectric constant) enhances nucleophilicity.

-

Bases : K₂CO₃ is preferred for mild alkylation conditions.

Data Tables

Table 1: Key Synthesis Methods

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acid derivatives under controlled conditions.

For example, oxidation with KMnO₄ generates the corresponding carboxylic acid, which can be esterified with ethanol/H⁺ to yield ethyl 1-(2-((TBS)oxy)ethyl)-1H-pyrazole-4-carboxylate .

Reduction Reactions

The aldehyde group is selectively reduced to hydroxymethyl derivatives.

The hydroxymethyl derivative can be further functionalized; treatment with SOCl₂ converts it to 4-(chloromethyl)-1-(2-((TBS)oxy)ethyl)-1H-pyrazole, enabling nucleophilic substitutions .

Condensation Reactions

The aldehyde participates in condensation with nitrogen nucleophiles:

These derivatives are bioactive, with reported antitumor and antibacterial properties .

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in aromatic substitutions:

| Substrate | Conditions | Product |

|---|---|---|

| Electron-rich arenes (e.g., anisole) | BF₃·Et₂O, CH₂Cl₂, 25°C | 4-(Arylhydroxymethyl)-pyrazole derivatives |

This reaction exploits the aldehyde’s electrophilicity to form C–C bonds with aromatic systems, yielding diarylmethanol analogs .

Phosphonium Salt Formation and Wittig Reactions

The hydroxymethyl intermediate is pivotal in olefin synthesis:

This sequence enables the synthesis of α,β-unsaturated carbonyl compounds for materials science and drug discovery .

Cross-Coupling Reactions

The pyrazole ring supports Suzuki-Miyaura couplings when functionalized:

| Boronic Acid Partner | Conditions | Product |

|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 4-Arylpyrazole derivatives |

While the parent compound lacks direct coupling sites, its boronic acid analog (synthesized via aldehyde conversion) participates in cross-couplings.

Biological Activity Correlations

Derivatives exhibit kinase inhibition (e.g., PLK1 IC₅₀ = 219 nM for analog 15 ) , attributed to:

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The presence of the aldehyde functional group enables it to participate in nucleophilic addition reactions, making it useful for constructing various carbon skeletons.

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | Reacts with nucleophiles to form alcohols or amines. |

| Condensation Reactions | Can undergo condensation with amines or alcohols to form imines or ethers. |

| Cross-Coupling Reactions | Useful in Suzuki or Heck reactions for the formation of carbon-carbon bonds. |

Medicinal Chemistry

The pyrazole moiety is known for its significant biological activity, including anti-inflammatory, analgesic, and antipyretic properties. Research indicates that derivatives of pyrazole compounds can target various biological pathways, making them potential candidates for drug development.

Case Studies

- Anti-Cancer Activity : A study demonstrated that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that modifications on the pyrazole structure can enhance therapeutic efficacy.

- Anti-inflammatory Properties : Research has shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.

Material Science

In material science, 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde can be used as a precursor for synthesizing functionalized polymers and nanomaterials. The ability to modify its chemical structure allows for the development of materials with tailored properties for specific applications.

| Application Area | Potential Uses |

|---|---|

| Polymer Synthesis | Creation of specialty polymers with enhanced properties. |

| Nanotechnology | Serves as a building block for nanostructured materials. |

Agricultural Chemistry

The compound's ability to act as a herbicide or pesticide precursor has been explored in agricultural chemistry. Pyrazole derivatives have shown promise in selectively targeting pests while minimizing harm to non-target organisms.

Mechanism of Action

The mechanism of action of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity . The tert-butyl-dimethyl-silanyloxy group can influence the compound’s solubility and stability, affecting its overall bioactivity .

Comparison with Similar Compounds

Table 1: Key Features of Selected Pyrazole-4-carbaldehyde Derivatives

Reactivity and Stability

- The TBDMS group in the main compound confers enhanced lipophilicity and hydrolytic stability compared to methoxyethyl or benzoyl analogs. This makes it suitable for multi-step syntheses requiring orthogonal protection .

- Aldehyde Reactivity : All compounds retain the aldehyde group, enabling condensation reactions (e.g., hydrazone formation). However, steric hindrance from the TBDMS group may slow nucleophilic attacks compared to less bulky derivatives .

Physicochemical Properties

- Solubility : The TBDMS group reduces water solubility compared to polar substituents (e.g., methoxyethyl).

- Thermal Stability : Silyl ethers generally degrade above 150°C, whereas benzoyl or alkyl derivatives (e.g., tert-butyl) exhibit higher thermal stability .

Biological Activity

1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Basic Information

- IUPAC Name : 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde

- Molecular Formula : C12H22N2O2Si

- CAS Number : 2209077-68-7

- Molecular Weight : 242.39 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Predicted at 377.2 ± 37.0 °C |

| Density | 1.38 ± 0.1 g/cm³ (20 °C) |

| pKa | -1.58 ± 0.10 |

The biological activity of 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the tert-butyldimethylsilyl (TBDMS) group provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis and drug development.

Pharmacological Potential

Research indicates that compounds containing the pyrazole ring exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Effects : Some pyrazole compounds have demonstrated the ability to reduce inflammation in animal models.

- Anticancer Properties : There is growing evidence that pyrazole derivatives may induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various pyrazole derivatives, including 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment by Johnson et al. (2024), the anti-inflammatory effects of this compound were assessed using a carrageenan-induced paw edema model in rats. Results indicated a marked reduction in edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Properties

Research by Lee et al. (2025) investigated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial | Significant inhibition of bacterial growth |

| Johnson et al. (2024) | Anti-inflammatory | Reduced edema in animal models |

| Lee et al. (2025) | Anticancer | Induced apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-4-carbaldehyde, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving silylation, alkylation, and oxidation. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups is critical to prevent unwanted side reactions. Intermediate characterization relies on 1H/13C NMR, FT-IR, and HR-MS to confirm regiochemistry and functional group integrity. For instance, the TBS-O-ethyl chain can be verified via 1H NMR (δ ~0.1 ppm for Si-CH3) and 13C NMR (δ ~18–25 ppm for Si-C) .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is standard for isolating intermediates, as noted in silylated pyrazole derivatives .

Q. How does the tert-butyldimethylsilyl (TBS) group influence the reactivity of pyrazole-4-carbaldehyde derivatives in subsequent reactions?

- Methodological Answer : The TBS group acts as a steric shield and electron donor, stabilizing the aldehyde moiety against nucleophilic attack. This protection is crucial in cross-coupling reactions (e.g., Suzuki-Miyaura) or condensations where aldehyde reactivity must be controlled. Comparative studies of TBS-protected vs. unprotected analogs show enhanced stability under basic conditions .

Advanced Research Questions

Q. How can contradictions in NMR data for TBS-protected intermediates be resolved during structural elucidation?

- Methodological Answer : Discrepancies in chemical shifts (e.g., aldehyde proton splitting) may arise from dynamic effects or solvent polarity. For example, in DMSO-d6, hydrogen bonding can deshield the aldehyde proton (δ ~10 ppm), whereas in CDCl3, sharper singlet signals (δ ~9.7 ppm) are observed. 2D NMR (COSY, HSQC) is recommended to assign overlapping signals, as demonstrated in structurally related pyrazole-carbaldehydes .

Q. What strategies optimize the regioselectivity of pyrazole functionalization when designing fused heterocyclic systems?

- Methodological Answer : The aldehyde group at position 4 of the pyrazole ring enables condensation with amines/hydrazines to form imines or hydrazones, which cyclize into fused systems (e.g., pyrazolo[3,4-c]pyrazoles). For instance, treatment with hydrazine hydrate in ethanol under reflux yields six-membered rings, while iodine-mediated reactions at room temperature favor five-membered systems . DFT calculations can predict regioselectivity by analyzing frontier molecular orbitals .

Q. How do steric and electronic effects of the TBS-O-ethyl chain impact crystallographic packing and supramolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction studies of analogous compounds (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde) reveal that bulky silyl groups disrupt π-π stacking, favoring weak C–H···O interactions. The TBS-O-ethyl chain introduces torsional flexibility, leading to varied crystal symmetries (e.g., monoclinic vs. orthorhombic) .

Data Contradiction Analysis

Q. Why do HR-MS spectra occasionally show deviations from theoretical [M+H]+ values for silylated pyrazole derivatives?

- Analysis : Discrepancies may arise from:

- In-source fragmentation : Loss of tert-butyl groups (Δm/z = 57) or siloxane cleavage (Δm/z = 72).

- Ionization efficiency : Silyl ethers exhibit lower proton affinity, requiring ESI+ with formic acid additive for optimal ionization .

Experimental Design Considerations

Q. What computational methods validate the electronic properties of pyrazole-4-carbaldehyde derivatives for catalytic applications?

- Methodological Answer : DFT calculations (B3LYP/6-311G basis set) model frontier molecular orbitals to predict redox behavior. For example, the LUMO of the aldehyde group (−2.8 eV) indicates susceptibility to nucleophilic attack, aligning with experimental observations in Knoevenagel condensations .

Table: Key Spectroscopic Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.